molecular formula C18H15N3O4S B4523710 N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B4523710
M. Wt: 369.4 g/mol
InChI Key: IDMKXBBJKRBIMG-UHFFFAOYSA-N
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Description

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(2-thienyl)-3-isoxazolecarboxamide is 369.07832714 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Human Leukocyte Elastase

A study by Gütschow et al. (1999) focused on the synthesis and evaluation of thieno[2,3-d]1,3ŏxazin-4-ones, including compounds structurally related to N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(2-thienyl)-3-isoxazolecarboxamide, for their inhibitory activity towards human leukocyte elastase (HLE). The research found that some of these compounds exhibit potent inhibitory activity against HLE, suggesting potential applications in treating inflammatory diseases where HLE plays a role (Gütschow et al., 1999).

Antimicrobial Activities

Başoğlu et al. (2013) reported on the synthesis of compounds including ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to the chemical . These compounds were evaluated for their antimicrobial activities. Some of them showed good to moderate activity against various microorganisms, indicating the potential for developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis of Novel Heterocycles

Research by Padalkar et al. (2014) involved the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives, which are related to N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(2-thienyl)-3-isoxazolecarboxamide. These novel heterocycles demonstrated excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents (Padalkar et al., 2014).

Antiallergy Agents

Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound . These derivatives were tested for antiallergy activity and found to be significantly more potent than existing treatments like disodium cromoglycate. This research points towards potential applications in the development of new antiallergy medications (Hargrave et al., 1983).

Synthesis of Anticancer Compounds

Ravinaik et al. (2021) worked on the synthesis of N-substituted benzamides, which are related to N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(2-thienyl)-3-isoxazolecarboxamide. They evaluated these compounds for their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity, indicating potential in cancer therapy (Ravinaik et al., 2021).

Properties

IUPAC Name

N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-2-21-13-8-11(5-6-14(13)24-10-17(21)22)19-18(23)12-9-15(25-20-12)16-4-3-7-26-16/h3-9H,2,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMKXBBJKRBIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 2
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N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

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